

Morpholino(3-nitrophenyl)methanone: A Technical Guide to DMSO Solubility

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Compound of Interest

Compound Name:	Morpholino(3-nitrophenyl)methanone
Cat. No.:	B1296131

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **morpholino(3-nitrophenyl)methanone** in dimethyl sulfoxide (DMSO), a critical parameter for its use in drug discovery and various biological assays. While specific quantitative solubility data for this compound is not readily available in public literature, this document outlines the standard methodologies for its determination. Furthermore, it explores the potential biological relevance of this compound class by examining its association with key cellular signaling pathways.

Quantitative Solubility Data

The precise solubility of **morpholino(3-nitrophenyl)methanone** in DMSO has not been publicly documented. For the purposes of experimental design and the preparation of stock solutions, it is essential to experimentally determine this value. The following table provides an illustrative template for presenting such data once obtained.

Parameter	Value	Method
Compound	Morpholino(3-nitrophenyl)methanone	-
Solvent	Dimethyl Sulfoxide (DMSO)	-
Kinetic Solubility	To be determined (e.g., >200 μ M)	Nephelometry or UV-Vis Spectroscopy
Thermodynamic Solubility	To be determined (e.g., 150 μ M)	Shake-Flask Method with LC-MS/MS analysis
Stock Solution Stability	To be determined	NMR or LC-MS/MS after freeze-thaw cycles

Experimental Protocols for Solubility Determination

Accurate assessment of a compound's solubility in DMSO is fundamental for reliable in vitro screening. The following are detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay by Nephelometry

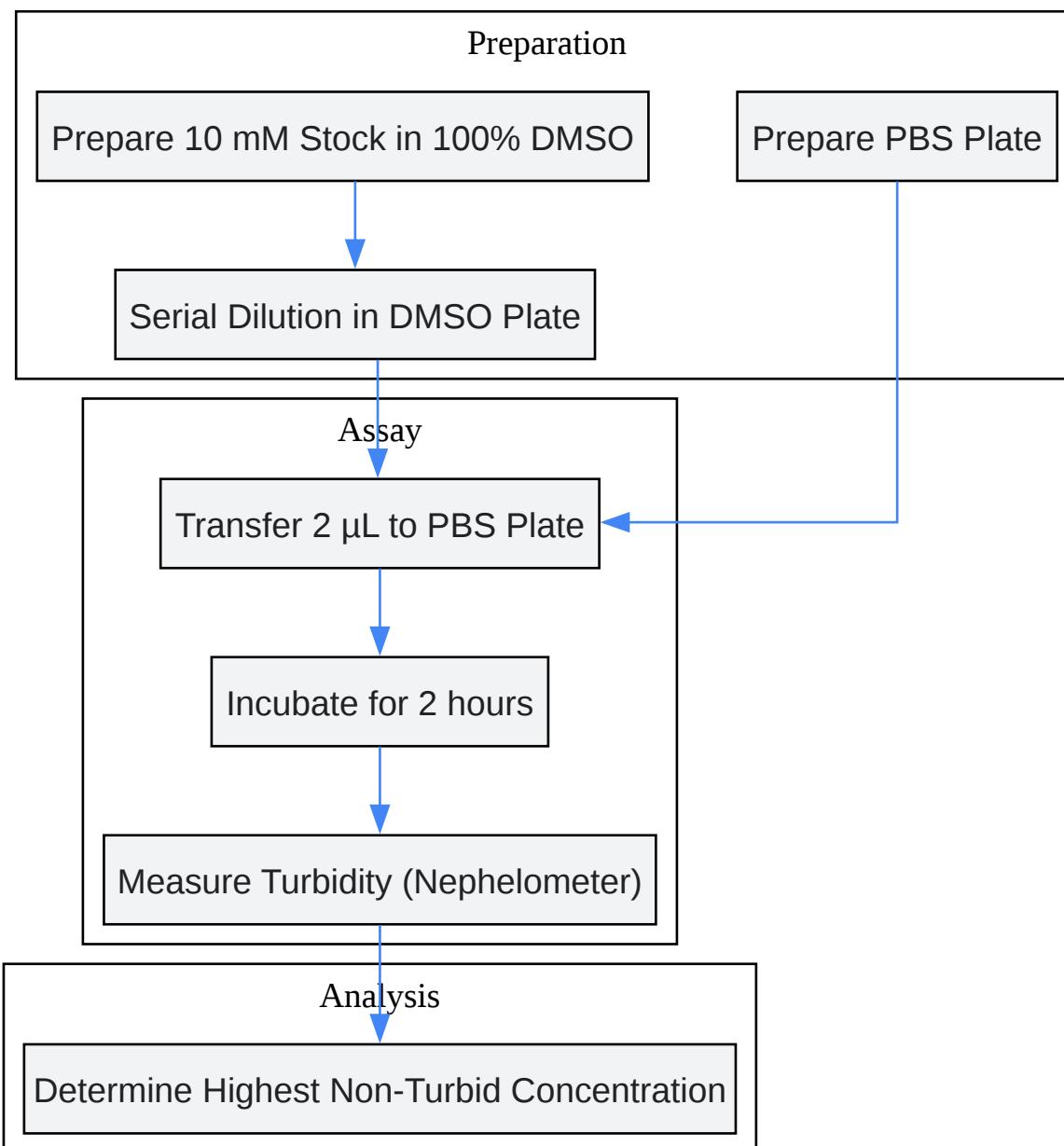
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

- **Morpholino(3-nitrophenyl)methanone**
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well clear-bottom microplates
- Nephelometer

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **morpholino(3-nitrophenyl)methanone** (e.g., 10 mM) in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 μ L).
- Compound Addition: Transfer a small volume (e.g., 2 μ L) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
- Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature.
- Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
- Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.



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Kinetic Solubility Workflow.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

- **Morpholino(3-nitrophenyl)methanone** (solid)
- DMSO
- Microcentrifuge tubes
- Orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

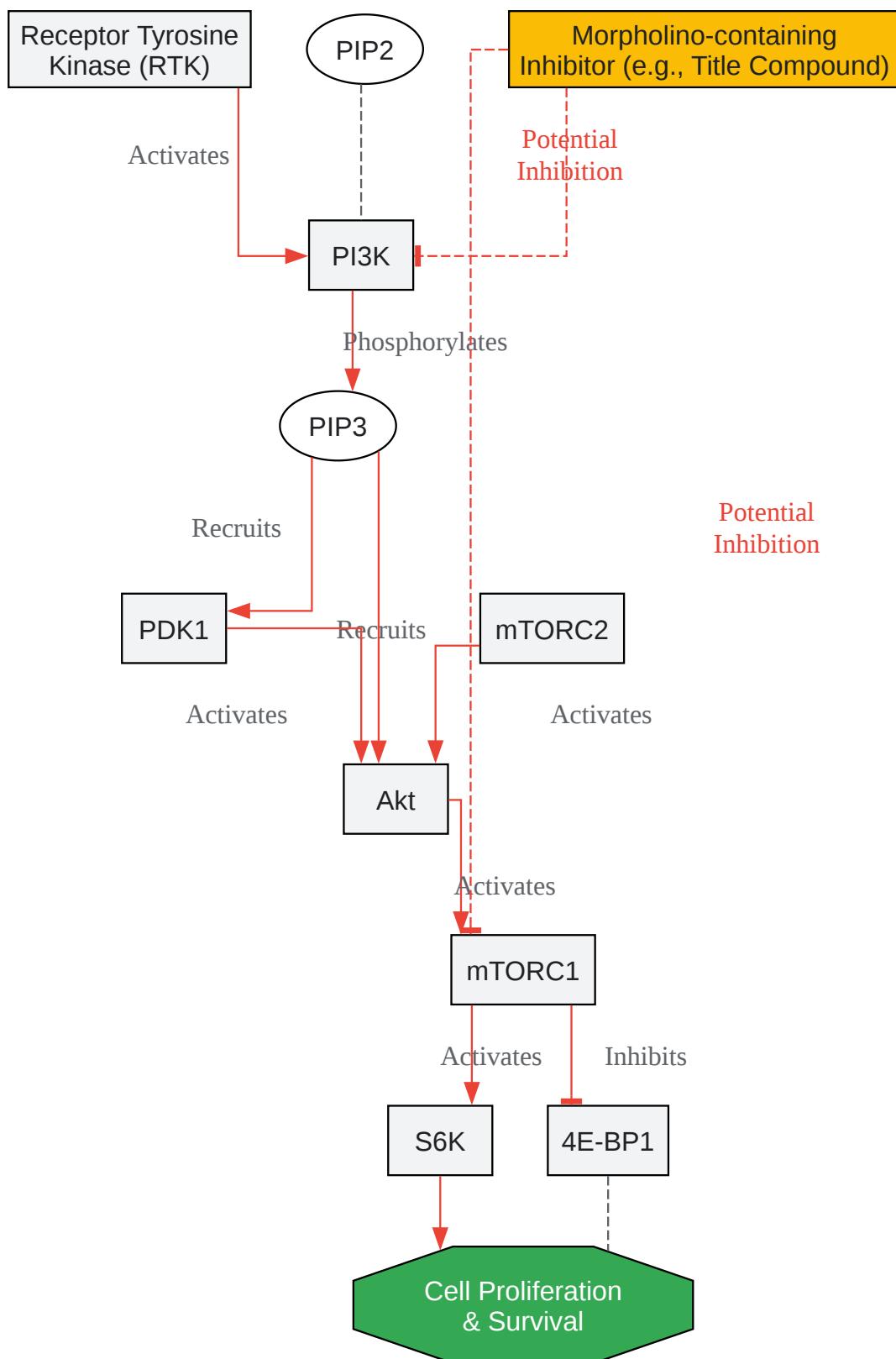
- Compound Addition: Add an excess amount of solid **morpholino(3-nitrophenyl)methanone** to a microcentrifuge tube containing a known volume of DMSO.
- Equilibration: Tightly seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.
- Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent for analysis.
- Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS method with a standard curve.

Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the specific biological targets of **morpholino(3-nitrophenyl)methanone** are not well-documented, compounds containing the morpholine moiety are frequently investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin

(mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond within the kinase binding pocket.[2] Therefore, it is plausible that **morpholino(3-nitrophenyl)methanone** could exhibit inhibitory activity against one or more kinases in this pathway.

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PI3K/Akt/mTOR Signaling Pathway.

Further investigation into the biological activity of **morpholino(3-nitrophenyl)methanone** is warranted to elucidate its specific molecular targets and therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such studies, ensuring the generation of accurate and reproducible data.

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